molecular formula C13H18F3N3O B7570085 2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol

2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol

Cat. No.: B7570085
M. Wt: 289.30 g/mol
InChI Key: NRIHXFHGQNLLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the diazepane family and is commonly referred to as TFPD.

Mechanism of Action

TFPD acts as a positive allosteric modulator of GABA receptors in the brain. GABA receptors are the primary inhibitory receptors in the brain and are involved in the regulation of neuronal excitability. TFPD enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and a decrease in anxiety and seizures.
Biochemical and Physiological Effects:
TFPD has been shown to have a range of biochemical and physiological effects. In animal studies, TFPD has been shown to possess anticonvulsant, anxiolytic, and sedative properties. It has also been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the brain. In addition, TFPD has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFPD is its high potency and selectivity for GABA receptors, making it a valuable research tool for the study of these receptors. In addition, TFPD has a low toxicity profile, making it safe for use in animal studies. However, one limitation of TFPD is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on TFPD. One area of interest is the development of new drugs for the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is the study of the role of GABA receptors in the brain and their potential as targets for the development of new drugs. Additionally, TFPD could be used as a building block for the synthesis of new materials with unique properties, such as conductive polymers.

Synthesis Methods

The synthesis of TFPD can be achieved through a multistep process involving the reaction of 2,6-difluoropyridine with 1,4-diazepane. The reaction is catalyzed by a palladium complex and requires the use of ethanol as a solvent. The final product is obtained through purification and crystallization.

Scientific Research Applications

TFPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, TFPD has been shown to possess anticonvulsant, anxiolytic, and sedative properties, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. In neuroscience, TFPD has been used as a research tool to study the role of GABA receptors in the brain. In materials science, TFPD has been used as a building block for the synthesis of new materials with unique properties.

Properties

IUPAC Name

2-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c14-13(15,16)11-3-1-4-12(17-11)19-6-2-5-18(7-8-19)9-10-20/h1,3-4,20H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIHXFHGQNLLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC=CC(=N2)C(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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